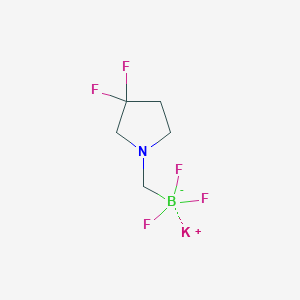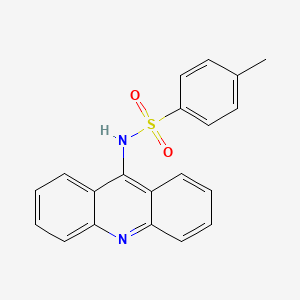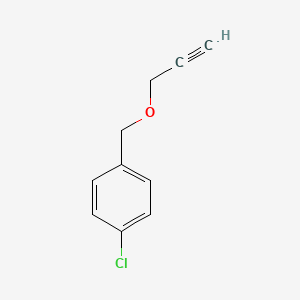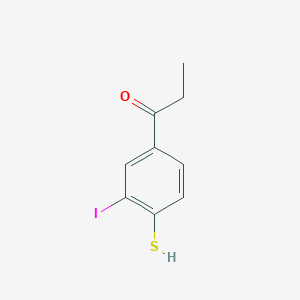
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C5H10BF3KN.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate typically involves the reaction of 3,3-difluoropyrrolidine with a boron-containing reagent under specific conditions. One common method involves the use of potassium trifluoroborate as a starting material, which reacts with 3,3-difluoropyrrolidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound is often used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of the boron-containing compound with an aryl halide .
Aplicaciones Científicas De Investigación
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the development of new pharmaceuticals and bioactive molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate exerts its effects depends on the specific application. In coupling reactions, the compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved in its action are primarily related to its ability to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (bromomethyl)trifluoroborate
- Potassium (cyanomethyl)trifluoroborate
- Potassium (4-vinylphenyl)trifluoroborate
Uniqueness
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate is unique due to the presence of the 3,3-difluoropyrrolidine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C5H8BF5KN |
|---|---|
Peso molecular |
227.03 g/mol |
Nombre IUPAC |
potassium;(3,3-difluoropyrrolidin-1-yl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C5H8BF5N.K/c7-5(8)1-2-12(3-5)4-6(9,10)11;/h1-4H2;/q-1;+1 |
Clave InChI |
IZROKMLTEZMQPB-UHFFFAOYSA-N |
SMILES canónico |
[B-](CN1CCC(C1)(F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)

![6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B14062630.png)

